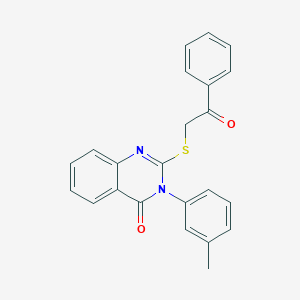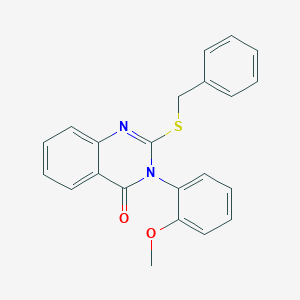![molecular formula C22H19NO3 B290347 2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide, commonly known as BAMBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BAMBM belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of BAMBM involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. BAMBM has been shown to inhibit the activity of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) that are involved in cancer growth and metastasis. BAMBM has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway that is involved in neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects
BAMBM has been shown to have various biochemical and physiological effects in scientific research. In cancer research, BAMBM has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, BAMBM has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In inflammation research, BAMBM has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BAMBM in lab experiments is its availability and low cost. BAMBM is easy to synthesize and can be obtained in large quantities. Another advantage is its versatility in various fields of scientific research. However, one of the limitations of using BAMBM in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the scientific research of BAMBM. In cancer research, further studies are needed to determine the efficacy and safety of BAMBM as a potential anticancer agent in preclinical and clinical trials. In neurodegenerative disease research, further studies are needed to determine the neuroprotective effects of BAMBM in animal models and clinical trials. In inflammation research, further studies are needed to determine the anti-inflammatory effects of BAMBM in animal models and clinical trials. Additionally, further studies are needed to optimize the synthesis method of BAMBM and improve its solubility and bioavailability.
Conclusion
In conclusion, BAMBM is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. The synthesis of BAMBM involves the reaction of 4-methoxybenzylamine with 2-benzoylbenzoic acid in the presence of a coupling agent and a catalyst. BAMBM has been shown to have various biochemical and physiological effects by inhibiting enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. Although there are limitations to using BAMBM in lab experiments, there are several future directions for its scientific research that may lead to its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BAMBM involves the reaction of 4-methoxybenzylamine with 2-benzoylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by filtration and recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BAMBM has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, BAMBM has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, BAMBM has shown neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, BAMBM has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H19NO3/c1-26-18-13-11-16(12-14-18)15-23-22(25)20-10-6-5-9-19(20)21(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |
Clé InChI |
UZYVZYFLALRJFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)




![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![8-benzyl-9-(methylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290292.png)
![1-{[2-(dodecylsulfanyl)ethoxy]methyl}-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B290293.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
